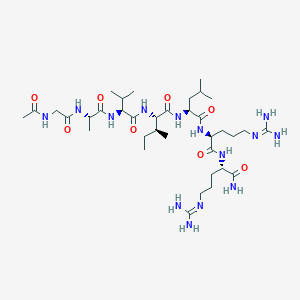
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a conical peptide with a unique nanodonut structure . This peptide is composed of the amino acids glycine, alanine, valine, isoleucine, leucine, and two arginine residues, with an acetyl group at the N-terminus and an amide group at the C-terminus . The molecular formula of this compound is C36H68N14O8, and it has a molecular weight of 825.01 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production . The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 can undergo various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and reagents to introduce desired mutations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
科学的研究の応用
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 has numerous applications in scientific research, including:
作用機序
The mechanism of action of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 involves its interaction with specific molecular targets and pathways. The peptide’s unique nanodonut structure allows it to form stable aggregates, which can interact with cellular membranes and proteins . These interactions can modulate various biological processes, including signal transduction, cell adhesion, and immune responses .
類似化合物との比較
Similar Compounds
Ac-Gly-Val-Nle-Arg-Ile-NH2: A selective WHSC1 inhibitor peptide composed of five amino acids.
GLY-ILE-GLY-ALA-VAL-LEU-LYS-VAL-LEU-THR-THR-GLY-LEU-PRO-ALA-LEU-ILE-SER-TRP-ILE-LYS-ARG-LYS-ARG-GLN-GLN-NH2: A peptide with a similar sequence but different functional properties.
Uniqueness
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is unique due to its conical nanodonut structure, which imparts distinct physicochemical properties and biological activities . This structure allows the peptide to form stable aggregates and interact with various molecular targets, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C36H68N14O8 |
|---|---|
分子量 |
825.0 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C36H68N14O8/c1-9-20(6)28(50-33(57)27(19(4)5)49-30(54)21(7)45-26(52)17-44-22(8)51)34(58)48-25(16-18(2)3)32(56)47-24(13-11-15-43-36(40)41)31(55)46-23(29(37)53)12-10-14-42-35(38)39/h18-21,23-25,27-28H,9-17H2,1-8H3,(H2,37,53)(H,44,51)(H,45,52)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,50,57)(H4,38,39,42)(H4,40,41,43)/t20-,21-,23-,24-,25-,27-,28-/m0/s1 |
InChIキー |
NJZWJYWUGVGZOH-ZPLLCTTDSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


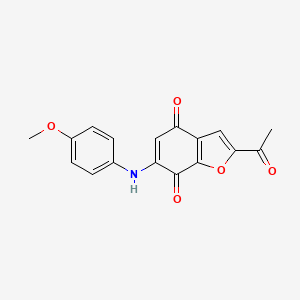
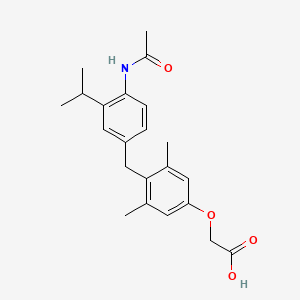
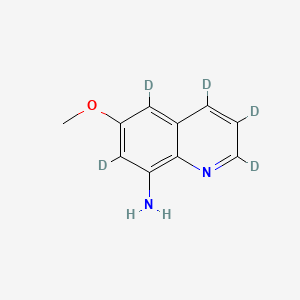
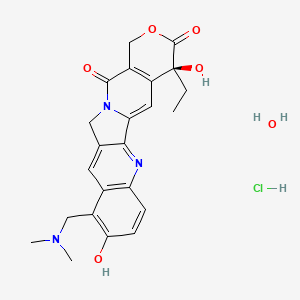
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

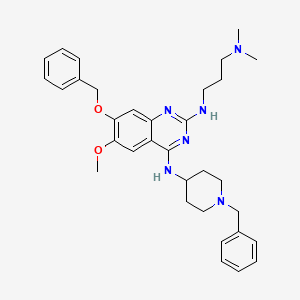
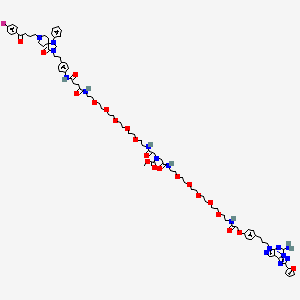

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)


![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
